molecular formula C33H25BrN2O B14599478 3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one CAS No. 60687-72-1

3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one

Cat. No.: B14599478
CAS No.: 60687-72-1
M. Wt: 545.5 g/mol
InChI Key: OXUWABQPOZCWDT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with benzil in the presence of a base to yield the desired imidazolidinone compound. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one is unique due to its imidazolidinone core, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications and reactions, making it a versatile compound in various research fields.

Properties

CAS No.

60687-72-1

Molecular Formula

C33H25BrN2O

Molecular Weight

545.5 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2,5,5-tetraphenylimidazolidin-4-one

InChI

InChI=1S/C33H25BrN2O/c34-28-21-23-29(24-22-28)35-31(25-13-5-1-6-14-25)36(30-19-11-4-12-20-30)33(32(35)37,26-15-7-2-8-16-26)27-17-9-3-10-18-27/h1-24,31H

InChI Key

OXUWABQPOZCWDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)C(N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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